molecular formula C16H17ClN4O3 B2890327 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 2034503-73-4

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2890327
CAS No.: 2034503-73-4
M. Wt: 348.79
InChI Key: GXXIADZDJSDQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a seven-membered oxazepinone ring, substituted with a chlorine atom at the 7-position. The ethylacetamide side chain is further functionalized with a 1H-pyrazole moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., benzoxazines, benzimidazoles, and oxadiazole derivatives) highlight the importance of heterocyclic frameworks in drug discovery .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c17-13-2-3-14-12(8-13)9-20(16(23)11-24-14)7-5-18-15(22)10-21-6-1-4-19-21/h1-4,6,8H,5,7,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXIADZDJSDQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The initial step often involves the formation of the benzooxazepinone core through cyclization reactions. Subsequent steps involve chlorination, introduction of the ethyl side chain, and finally, the incorporation of the pyrazole ring through nucleophilic substitution reactions.

Industrial Production Methods: : On an industrial scale, this compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization. Key parameters like temperature, pressure, solvent choice, and reaction time are carefully controlled to maximize efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: : N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide undergoes various chemical reactions including oxidation, reduction, and substitution.

  • Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of new functional groups.

  • Reduction: : Reduction reactions involve reagents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

  • Substitution: : Nucleophilic substitution reactions can be carried out using halogenated compounds and strong nucleophiles.

Common Reagents and Conditions: : Typical reagents include strong acids, bases, and oxidizing/reducing agents. Reactions are generally conducted under controlled temperature and pressure to ensure the desired transformation.

Major Products: : Depending on the type of reaction, major products can include alcohols, ketones, and halogenated derivatives, which may further undergo additional reactions to yield more complex structures.

Scientific Research Applications

This compound finds applications in multiple research fields:

  • Chemistry: : Used as a precursor in the synthesis of complex organic molecules, it serves as an intermediate in medicinal chemistry research.

  • Biology: : It is studied for its potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: : Investigated as a candidate for drug development, especially in the treatment of chronic diseases.

  • Industry: : Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide involves interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound binds to enzymes and receptors, altering their activity and modulating biochemical pathways.

  • Pathways Involved: : It affects signaling pathways related to inflammation, cell growth, and apoptosis. These interactions can lead to therapeutic effects in various disease models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and synthetic features can be compared to three classes of analogs:

Benzo[b][1,4]oxazine Derivatives

Compounds like 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid () share a six-membered benzoxazine ring instead of the seven-membered oxazepinone in the target compound. Key differences include:

  • Chlorine Substituent : The 7-chloro group in the target compound may enhance electrophilic reactivity or influence binding interactions compared to unsubstituted benzoxazines .
  • Synthetic Routes : Benzo[b][1,4]oxazine derivatives are synthesized via coupling reactions between benzoxazine acetic acids and oxadiazoles using Cs₂CO₃/DMF (), whereas the target compound’s synthesis likely involves analogous nucleophilic substitutions or cyclization steps.

Pyrazole-Acetamide-Functionalized Benzimidazoles

N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides () feature a benzimidazole core instead of benzoxazepinone. Critical distinctions include:

  • Core Heteroatoms: The benzoxazepinone’s oxygen and nitrogen atoms may enable distinct hydrogen-bonding patterns compared to benzimidazole’s dual nitrogen atoms, affecting solubility or target affinity .
  • Substituent Position : The 1H-pyrazol-1-yl group in the target compound is attached to the acetamide side chain, whereas ’s analogs position pyrazole at the 3(5)-position. This alters steric and electronic profiles.

Oxadiazole-Linked Benzoxazines

(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives () incorporate oxadiazole rings instead of pyrazole. Differences include:

  • Synthetic Flexibility : Oxadiazoles are synthesized via cyclization of amidoximes (), while pyrazole acetamides may require hydrazine-based intermediates ().

Key Research Findings and Implications

Ring Size and Bioactivity: Larger rings (e.g., oxazepinone) may improve binding pocket accommodation compared to smaller benzoxazines or benzimidazoles.

Chlorine as a Meta-Director : The 7-chloro substituent could direct further functionalization or enhance lipophilicity .

Pyrazole vs. Oxadiazole : Pyrazole’s electron-rich nature may favor π-π stacking interactions, whereas oxadiazoles improve metabolic stability .

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure comprises a benzo[f][1,4]oxazepine core and a pyrazole moiety, suggesting diverse biological activities. This article highlights its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H16ClN3O4C_{17}H_{16}ClN_{3}O_{4}, with a molecular weight of 361.8 g/mol. The presence of the chloro group and the oxazepine ring contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₇H₁₆ClN₃O₄
Molecular Weight361.8 g/mol
CAS Number2034348-48-4

This compound likely exerts its biological effects through interactions with specific molecular targets such as enzymes and receptors. The oxazepine structure is particularly significant for its ability to modulate various biochemical pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit notable biological activities:

Anticancer Activity :
Studies have demonstrated that related oxazepine derivatives show antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit the growth of breast, colon, and lung cancer cells, indicating potential therapeutic applications in oncology .

Enzyme Inhibition :
The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, studies on structurally related compounds have shown significant inhibition of beta-lactamases, which are critical in antibiotic resistance mechanisms .

Inflammation Modulation :
Research has suggested that this class of compounds can influence inflammatory pathways. In particular, the ability to block necrotic cell death in immune cells has been noted, which may be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several key studies have explored the biological activity of compounds related to this compound:

  • Antiproliferative Studies :
    • A study evaluated the antiproliferative activity of a series of oxazepine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cells .
  • Enzyme Inhibition Kinetics :
    • Research on enzyme inhibition demonstrated that related compounds had IC50 values significantly lower than standard inhibitors like tazobactam against beta-lactamase enzymes derived from Escherichia coli and Enterobacter cloacae, underscoring their potential as effective therapeutic agents .
  • Inflammatory Response Modulation :
    • A study assessing the impact on TNF-induced necroptosis in immune cells found that certain oxazepine derivatives could effectively block this process, suggesting a role in managing inflammatory responses .

Q & A

Q. What are the critical steps in synthesizing N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide?

The synthesis involves multi-step organic reactions, including:

  • Formation of the benzo[f][1,4]oxazepine core via cyclization of substituted precursors under controlled pH and temperature (e.g., reflux in triethylamine for 4–6 hours) .
  • Acetamide coupling using chloroacetyl chloride or similar reagents, monitored by TLC/HPLC to ensure completion .
  • Purification via recrystallization (e.g., pet-ether) or column chromatography to isolate the final product .
    Methodological Tip: Optimize reaction conditions (solvent, catalyst) to suppress by-products like unreacted pyrazole intermediates .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the oxazepine and pyrazole moieties .
  • Mass spectrometry (HRMS or ESI-MS) to validate molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable) for definitive 3D structural elucidation .
    Note: Computational tools (e.g., Gaussian) can model electronic properties like charge distribution in the oxazepine ring .

Q. What preliminary biological assays are recommended for this compound?

  • Kinase inhibition screening (e.g., ATP-binding assays) due to structural similarity to kinase inhibitors .
  • Cytotoxicity profiling (MTT assay) in cancer cell lines, focusing on IC₅₀ values .
  • In vitro metabolic stability tests (e.g., liver microsomes) to assess susceptibility to CYP450 enzymes .
    Experimental Design: Use positive controls (e.g., staurosporine for kinase assays) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Variability in assay conditions (e.g., ATP concentration in kinase assays altering IC₅₀ values). Standardize protocols using guidelines like NIH Assay Guidance Manual .
  • Impurity-driven artifacts . Re-evaluate compound purity via HPLC-DAD/LC-MS and compare with orthogonal assays (e.g., SPR vs. fluorescence-based binding) .
  • Species-specific target differences . Test activity in multiple cell lines (human vs. murine) and validate with siRNA knockdown .

Q. What strategies optimize selectivity for intended biological targets?

  • Structure-activity relationship (SAR) studies : Modify substituents on the pyrazole or oxazepine rings to reduce off-target effects. For example:

    ModificationImpact on Selectivity
    Chloro → FluoroReduced CYP3A4 inhibition
    Pyrazole → TriazoleEnhanced kinase specificity
  • Molecular docking with target proteins (e.g., EGFR, JAK2) to prioritize analogs with favorable binding poses .

Q. How are metabolic pathways and toxicity profiles investigated?

  • Metabolite identification : Incubate with liver microsomes and analyze via LC-QTOF-MS. Key metabolites often include hydroxylated oxazepine or hydrolyzed acetamide .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
  • In silico toxicity prediction : Tools like Derek Nexus or ProTox-II assess risks (e.g., hepatotoxicity, mutagenicity) .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to address them?

Solubility varies due to:

  • Polymorphism : Use DSC/XRD to identify crystalline vs. amorphous forms .
  • pH-dependent ionization : Measure solubility in buffers (pH 1–7.4) and correlate with pKa values (predicted via MarvinSketch) .
    Example: The oxazepine ring’s amide group (pKa ~3.5) may protonate in gastric fluid, increasing solubility .

Q. Conflicting results in kinase inhibition: Mechanistic insights?

  • Allosteric vs. ATP-competitive binding : Perform kinetic assays (e.g., varying ATP) to determine inhibition mode .
  • Off-target kinase engagement : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended targets .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Quality Control

ParameterMethodAcceptance Criteria
PurityHPLC-UV≥98% (λ = 254 nm)
Residual SolventsGC-MS≤500 ppm (ICH Q3C)
Heavy MetalsICP-MS≤10 ppm

Q. Table 2. Comparison of Bioactivity Across Structural Analogs

AnalogModificationIC₅₀ (Kinase X)Selectivity Ratio (Kinase X/Y)
Parent CompoundNone50 nM1:10
Analog AFluoro substitution30 nM1:25
Analog BPyrazole → Triazole120 nM1:50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.